molecular formula C15H13ClN2O2 B2555048 N-benzyl-N'-(3-chlorophenyl)ethanediamide CAS No. 329079-27-8

N-benzyl-N'-(3-chlorophenyl)ethanediamide

Cat. No.: B2555048
CAS No.: 329079-27-8
M. Wt: 288.73
InChI Key: VILXTMMVLSKTPW-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3-chlorophenyl)ethanediamide is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a benzyl group and a 3-chlorophenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-chlorophenyl)ethanediamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-benzyl-N’-(3-chlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-chlorophenyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamides with various functional groups.

Scientific Research Applications

N-benzyl-N’-(3-chlorophenyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-chlorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(4-chlorophenyl)ethanediamide
  • N-benzyl-N’-(2-chlorophenyl)ethanediamide
  • N-benzyl-N’-(3-fluorophenyl)ethanediamide

Uniqueness

N-benzyl-N’-(3-chlorophenyl)ethanediamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-N'-(3-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-7-4-8-13(9-12)18-15(20)14(19)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXTMMVLSKTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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